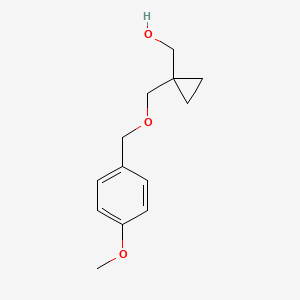

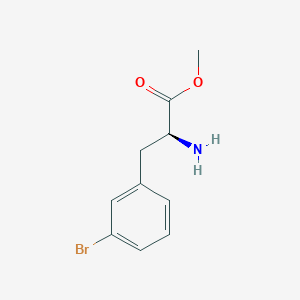

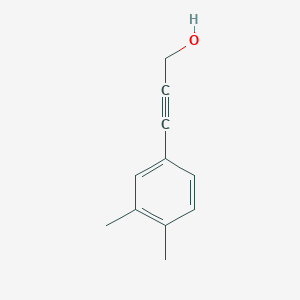

![molecular formula C12H6Cl2IN3 B6322653 6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine CAS No. 1095708-36-3](/img/structure/B6322653.png)

6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of chlorine and iodine atoms, which contribute to its unique chemical properties. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Mechanism of Action

Target of Action

The primary target of 6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine is the interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells, which may act as a homodimer or a heterodimer to signal through the IL-17 receptor (IL-17R) . IL-17A plays a key role in chronic inflammation and is a major driver of tissue damage .

Mode of Action

The compound interacts with IL-17A, inhibiting its activity . This inhibition disrupts the signaling through the IL-17R, reducing the pro-inflammatory response

Biochemical Pathways

The IL-23/IL-17 axis is critical to the pathogenesis of psoriatic disease . By inhibiting IL-17A, the compound disrupts this axis, reducing inflammation and tissue damage . This can lead to improvements in skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .

Pharmacokinetics

It is mentioned that small molecule il-17a inhibitors may provide efficacy comparable to anti-il-17a antibodies for psoriasis .

Result of Action

The inhibition of IL-17A by the compound leads to a reduction in inflammation and tissue damage . This can result in improved symptoms in conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine typically involves multi-step reactions. One common synthetic route includes the following steps:

Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and α-haloketones under acidic or basic conditions.

Introduction of the chlorine atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

Introduction of the iodine atom: Iodination can be carried out using iodine or iodinating agents such as N-iodosuccinimide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

Substitution reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form more complex structures.

Common Reagents and Conditions

Substitution reactions: Reagents like sodium azide, potassium tert-butoxide, or organolithium compounds can be used.

Oxidation reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Coupling reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl or alkyne-linked compounds.

Scientific Research Applications

6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine has several scientific research applications, including:

Medicinal chemistry: It is explored as a potential lead compound for developing new drugs due to its biological activities.

Biological studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.

Chemical biology: It serves as a tool compound to probe biological pathways and mechanisms.

Material science: The compound’s unique chemical properties make it useful in the development of new materials with specific functionalities.

Comparison with Similar Compounds

Similar Compounds

- 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine

- 6-Chloro-3-(2-chlorophenyl)pyrido[4,3-d][1,2,4]triazolo[4,3-b]pyridazine

Uniqueness

6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name |

6-chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2IN3/c13-8-3-1-7(2-4-8)11-12(15)18-10(16-11)6-5-9(14)17-18/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNBMHRNHWNNOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N3C(=N2)C=CC(=N3)Cl)I)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

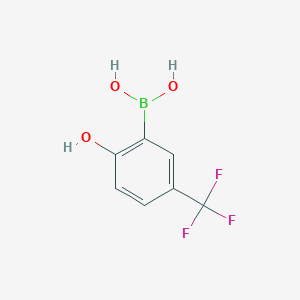

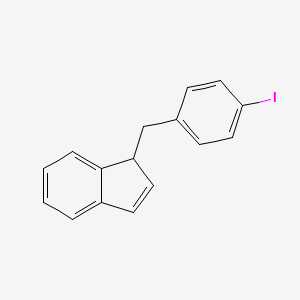

![4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B6322625.png)

![8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B6322671.png)